AChE-IN-31
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Overview
Description
AChE-IN-31 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-31 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Reagents: Unsaturated piperazine derivatives, 1,3-dicarbonyl compounds, manganese(III) acetate.
Solvent: Acetic acid.
Temperature: Room temperature to 60°C.
Time: 2-6 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-31 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
AChE-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acetylcholinesterase inhibition.
Biology: Investigated for its effects on neuronal cell cultures and its potential role in apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
AChE-IN-31 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase.
Comparison with Similar Compounds
AChE-IN-31 can be compared with other acetylcholinesterase inhibitors such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s disease treatment.
Uniqueness
This compound is unique due to its specific molecular structure, which allows for strong binding affinity and effective inhibition of acetylcholinesterase. This makes it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C27H44Na2O9S2 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
disodium;[(2S,3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-2-sulfonatooxy-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O9S2.2Na/c1-16(2)7-6-8-17(3)19-9-10-20-18-13-23(28)22-14-24(35-37(29,30)31)25(36-38(32,33)34)15-27(22,5)21(18)11-12-26(19,20)4;;/h16-22,24-25H,6-15H2,1-5H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18+,19-,20+,21+,22-,24+,25+,26-,27-;;/m1../s1 |
InChI Key |
GQHSZQPRYLRZAQ-VNKMDCCISA-L |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
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